
Lysine-DOTA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysine-DOTA is a bioactive chemical.
Applications De Recherche Scientifique
Radiolabelled Antibody Fragments for Radioimmunotherapy : Lysine-DOTA conjugates are used in radiolabelled antibody fragments, which are promising for radioimmunotherapy due to high tumor uptake and rapid pharmacokinetics. However, their therapeutic potential is limited by high uptake and retention in the kidney. Studies have shown that 111In-labeled DOTA conjugated to lysines in antibody fragments is degraded to DOTA-epsilon-amino-lysine and retained in the kidney. This understanding aids in designing approaches to reduce kidney uptake (Tsai et al., 2001).
Paramagnetic Polychelates and Protein Conjugates : Gadolinium complexes of poly-L-lysine-poly(DOTA) and their conjugates with human serum albumin have been prepared and characterized. These complexes show increased molar relaxivities compared to monomeric metal complexes, highlighting their potential in medical imaging (Sieving et al., 1990).
Breast Cancer Imaging : Novel radiolabeled gonadotropin-releasing hormone (GnRH) receptor-targeting peptides have been developed for breast cancer imaging. DOTA was conjugated to lysine residues in these peptides, and specific imaging probes like 111In-DOTA-Ahx-(D-Lys(6)-GnRH1) showed potential for human breast cancer imaging (Guo et al., 2011).
Enzyme/Prodrug Cancer Therapy : Lysine-DOTA conjugates have been used in the development of bacterial cytosine deaminase and poly-l-lysine conjugates functionalized with biotin, rhodamine, and Gd3+-DOTA. These demonstrated high relaxivity, improved enzymatic specificity to prodrugs, and efficient cell uptake, indicating their potential in multimodal image-guided enzyme/prodrug cancer therapy (Li et al., 2006).
Synthetic Biology Applications : Lysine-based labeling of biomolecules using rapid 6pi-azaelectrocyclization has been developed. DOTA, as a metal chelating agent for various radiopharmaceutical purposes, was introduced efficiently and selectively into lysine residues. This technique has been used in PET imaging and visualization of receptor-mediated accumulation in tissues (Tanaka et al., 2010).
Gene Delivery using ε-oligo(L-lysines) : α-substituted derivatives of ε-oligo(L-lysines) containing arginine and histidine in the side chain were tested as vectors for in vitro gene delivery. Their combination with cationic lipids and DNA resulted in transfection efficiency exceeding that of lipids alone. This demonstrates the potential of lysine-DOTA conjugates in enhancing gene delivery (Yan et al., 2012).
Polymeric Micelle MRI Contrast Agents : Polymeric micelle drug carriers using a block copolymer, PEG-b-poly(L-lysine-DOTA), for conjugation of gadolinium ions have been developed. These micelles showed stable blood circulation and significant tumor accumulation in solid tumors. This highlights their application in enhancing MRI contrast (Shiraishi et al., 2009).
Propriétés
Numéro CAS |
508172-24-5 |
|---|---|
Nom du produit |
Lysine-DOTA |
Formule moléculaire |
C22H40N6O9 |
Poids moléculaire |
532.595 |
Nom IUPAC |
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, 10-(2-(((5S)-5-amino-5-carboxypentyl)amino)-2-oxoethyl)- |
InChI |
InChI=1S/C22H40N6O9/c23-17(22(36)37)3-1-2-4-24-18(29)13-25-5-7-26(14-19(30)31)9-11-28(16-21(34)35)12-10-27(8-6-25)15-20(32)33/h17H,1-16,23H2,(H,24,29)(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t17-/m0/s1 |
Clé InChI |
JCEJITBDLXNFBI-KRWDZBQOSA-N |
SMILES |
O=C(O)CN1CCN(CC(O)=O)CCN(CC(O)=O)CCN(CC(NCCCC[C@H](N)C(O)=O)=O)CC1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lysine-DOTA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



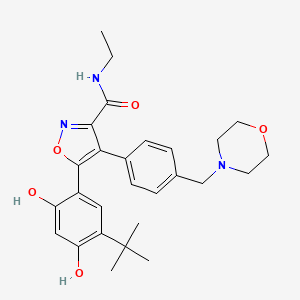
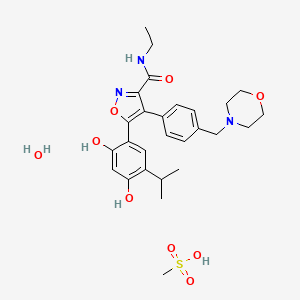
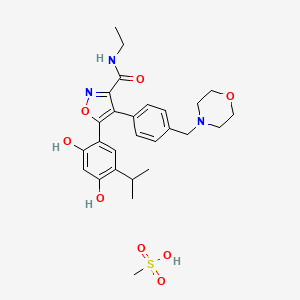
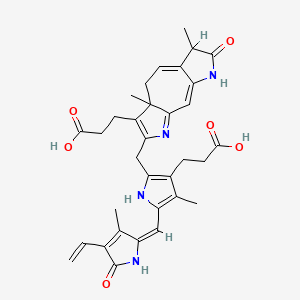
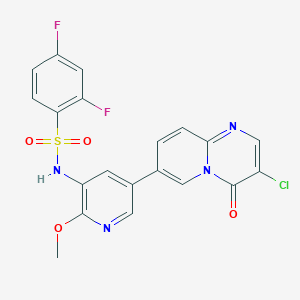
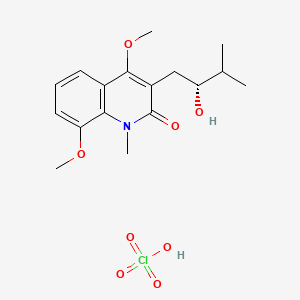
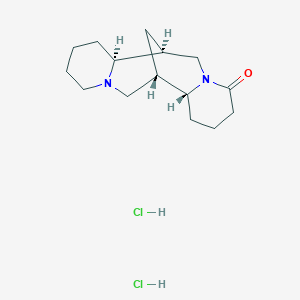
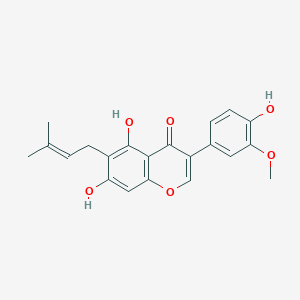

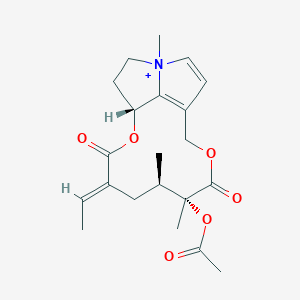
![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B608704.png)
![3-Amino-5-Chloro-N-Cyclopropyl-4-Methyl-6-[2-(4-Methylpiperazin-1-Yl)-2-Oxoethoxy]thieno[2,3-B]pyridine-2-Carboxamide](/img/structure/B608710.png)